N-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE
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Overview
Description
N-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE is a complex organic compound that features a thiazole ring, a fluorophenyl group, and a biphenyl carboxamide moiety
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets can vary depending on the substituents on the thiazole ring .
Mode of Action
Thiazole derivatives are known to induce biological effects through various targets . The substituents at position-2 and -4 may alter the orientation types and shield the nucleophilicity of nitrogen .
Biochemical Pathways
Thiazole derivatives are known to block the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Result of Action
Thiazole derivatives are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Hantzsch thiazole synthesis, which involves the reaction of a thiourea derivative with a haloketone . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the carboxamide to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the carboxamide group can produce amines.
Scientific Research Applications
N-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or antitumor agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(3-FLUOROPHENYL)-1,3-THIAZOL-2-YL]ACETAMIDE
- N-[4-(2-CHLOROPHENYL)-1,3-THIAZOL-2-YL]ACETAMIDE
- N-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-2-(2-METHOXYPHENOXY)ACETAMIDE
Uniqueness
N-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the fluorophenyl group enhances its stability and reactivity, while the biphenyl carboxamide moiety contributes to its potential bioactivity.
Properties
IUPAC Name |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN2OS/c23-19-12-10-17(11-13-19)20-14-27-22(24-20)25-21(26)18-8-6-16(7-9-18)15-4-2-1-3-5-15/h1-14H,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMKYBUEMBTAHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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